
GPR84 mRNA Expression: A Technical Guide to
Tissue-Specific Patterns and Detection

Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GPR84 agonist-1

Cat. No.: B10814916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression

patterns of G-protein coupled receptor 84 (GPR84) mRNA. It details quantitative expression

data, outlines key experimental protocols for mRNA detection, and visualizes the associated

signaling pathways and experimental workflows. GPR84, a receptor for medium-chain fatty

acids, is increasingly recognized for its role in inflammation and immune responses, making it a

significant target in drug development.

Tissue-Specific Expression of GPR84 mRNA
GPR84 expression is predominantly observed in immune cells and tissues rich in these cells.[1]

[2][3][4] Its expression is dynamically regulated, often increasing significantly under

inflammatory conditions.[2][3]

Basal mRNA Expression in Human and Murine Tissues
The following tables summarize the relative expression levels of GPR84 mRNA across various

tissues under basal or non-inflammatory conditions, as determined by quantitative PCR (qPCR)

and RNA sequencing data from resources like the Human Protein Atlas and GTEx.

Table 1: Relative GPR84 mRNA Expression in Human Tissues
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Tissue Relative Expression Level Data Source

Bone Marrow High Human Protein Atlas[5]

Spleen High
Human Protein Atlas, GTEx[6]

[7]

Adipose Tissue Moderate to High GTEx[6]

Lung Moderate GTEx[6]

Urinary Bladder Tissue Enhanced Human Protein Atlas[5]

Liver Low GTEx[6]

Brain Low Human Protein Atlas[5]

Skeletal Muscle Low GTEx[6]

Pancreas Low GTEx[6]

Kidney Low Human Protein Atlas[5]

Expression levels are qualitative summaries derived from publicly available databases.

Table 2: Relative GPR84 mRNA Expression in Murine Tissues
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Tissue Relative Expression Level Key Findings

Bone Marrow High

Identified as a site with

remarkably high mRNA

expression via qPCR.

Spleen High

High expression detected,

consistent with its role in

immune function.[8]

Intestine High

Predominantly expressed in

the intestine and spleen in

some studies.

Lung Moderate

Basal expression observed,

which increases with

inflammation.[1]

Adipose Tissue Low (basal)

Expression is significantly

upregulated by high-fat diets

and inflammatory stimuli.[9]

Liver Low (basal)

Expression is significantly

upregulated during immune-

mediated liver injury.[10][11]

Brain Low (basal)

Expression is low but

increases with endotoxin-

induced inflammation.[1][12]

Skeletal Muscle Low

GPR84 has been shown to be

expressed in skeletal muscle.

[13]

Expression in Immune Cells
GPR84 is highly expressed in various innate immune cells, positioning it as a key modulator of

the immune response.[2][13]

Table 3: GPR84 mRNA Expression in Immune Cell Populations
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Cell Type Expression Level Inducing Stimuli

Macrophages High

Lipopolysaccharide (LPS),

TNFα, IL-4, High Glucose,

Oxidized LDL[1][3][9]

Neutrophils High
LPS, Pro-inflammatory

molecules[2][4]

Monocytes High
Enriched in classical

monocytes.[2][7]

Microglia Moderate to High
LPS and other inflammatory

triggers.[1][4]

Basophils Group Enriched Human Protein Atlas[7]

T-cells & B-cells Detected
Found in splenic T and B cells.

[8]

GPR84 Signaling Pathway and Experimental
Visualizations
Activation of GPR84 by its ligands, such as medium-chain fatty acids or synthetic agonists like

6-OAU, initiates a signaling cascade that modulates cellular functions, particularly in immune

cells.[1][13]

GPR84 Signaling Cascade
GPR84 is a Gαi-coupled receptor.[13] Its activation leads to the inhibition of adenylyl cyclase,

reducing intracellular cAMP levels. Concurrently, it activates several pro-inflammatory

downstream pathways. Studies in macrophages have shown that GPR84 stimulation leads to

the phosphorylation and activation of Akt, ERK, and the nuclear translocation of NF-κB (p65

subunit).[1][3][11] This cascade results in the enhanced expression of pro-inflammatory

mediators, including TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][11]
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GPR84 receptor signaling cascade.

Experimental Workflow Visualizations
The following diagrams illustrate the standard workflows for the key experimental techniques

used to quantify and localize GPR84 mRNA.
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Workflow for Quantitative PCR (qPCR).
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Workflow for Northern Blotting.
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Workflow for In Situ Hybridization (ISH).
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Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of GPR84

mRNA. The following sections provide generalized protocols for the most common techniques.

Quantitative Real-Time PCR (qPCR)
qPCR is the most widely used method for quantifying GPR84 mRNA levels due to its high

sensitivity and specificity.[1][11]

RNA Extraction and Purification:

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing

guanidinium thiocyanate).

Extract total RNA using a phenol-chloroform method or a commercial silica-column-based

kit.

Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic

DNA.

Assess RNA quality and concentration using a spectrophotometer (A260/A280 ratio) and

by checking for intact ribosomal RNA bands on an agarose gel.

cDNA Synthesis (Reverse Transcription):

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase

enzyme (e.g., M-MLV or SuperScript).

Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive

transcription of all RNA species.

Perform the reaction according to the manufacturer's instructions, typically involving

incubation at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.

qPCR Reaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6019444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12080032/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design GPR84-specific primers that span an exon-exon junction to prevent amplification

of genomic DNA. Ensure primers have a melting temperature (Tm) of ~60°C and produce

an amplicon of 100-200 bp.

Prepare a qPCR reaction mix containing:

Diluted cDNA template

Forward and reverse primers (final concentration 200-500 nM)

A fluorescent DNA-binding dye-based master mix (e.g., SYBR Green) or a probe-based

master mix (e.g., TaqMan).

Nuclease-free water.

Run the reaction on a real-time PCR cycler with a typical program:

Initial denaturation: 95°C for 5-10 min.

40 cycles of: Denaturation at 95°C for 15 sec, Annealing/Extension at 60°C for 60 sec.

Melt curve analysis (for SYBR Green) to confirm product specificity.

Data Analysis:

Determine the cycle threshold (Ct) for GPR84 and a stable housekeeping gene (e.g.,

GAPDH, ACTB).

Calculate the relative expression of GPR84 mRNA using the ΔΔCt method, normalizing

the target gene's expression to the housekeeping gene.

Northern Blotting
Northern blotting provides information on the size and abundance of GPR84 transcripts.[14]

RNA Electrophoresis:

Separate 10-20 µg of total RNA per sample on a large denaturing formaldehyde-agarose

gel (1-1.2%).[15][16]
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Run the gel in 1X MOPS buffer until the bromophenol blue dye has migrated

approximately two-thirds of the gel length.[15]

Transfer:

Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose

membrane via capillary action overnight or using a vacuum blotting apparatus.[16][17]

Fixation and Probe Preparation:

Fix the RNA to the membrane by UV cross-linking or baking at 80°C.[17]

Prepare a GPR84-specific probe (e.g., a several hundred base pair cDNA fragment).

Label the probe with a radioactive isotope (e.g., ³²P-dCTP) using random priming or with a

non-radioactive label like digoxigenin (DIG).[18]

Hybridization and Washing:

Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb or a formamide-

based buffer) for at least 30 minutes at 42°C (for formamide-based) or 68°C (for aqueous).

[15][18]

Denature the labeled probe by boiling and add it to the fresh hybridization buffer.

Incubate the membrane with the probe solution overnight at the appropriate temperature

with gentle agitation.[16]

Perform a series of stringency washes to remove non-specifically bound probe, starting

with low stringency washes (e.g., 2X SSC, 0.1% SDS at room temperature) and

progressing to high stringency washes (e.g., 0.1X SSC, 0.1% SDS at 65°C).[15]

Detection:

For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.

For non-radioactive probes, perform chemiluminescent or colorimetric detection according

to the kit manufacturer's instructions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://gladstone.org/sites/default/files/u/sfinkbeiner/labdocs/rnatech/Northern_blotting.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287216/
https://ruo.mbl.co.jp/bio/dtl/files/M228-3/M228-3_Northern%20Blotting%20protocol%20for%20WEB%20site.pdf
https://ruo.mbl.co.jp/bio/dtl/files/M228-3/M228-3_Northern%20Blotting%20protocol%20for%20WEB%20site.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8772191/
https://gladstone.org/sites/default/files/u/sfinkbeiner/labdocs/rnatech/Northern_blotting.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8772191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287216/
https://gladstone.org/sites/default/files/u/sfinkbeiner/labdocs/rnatech/Northern_blotting.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Situ Hybridization (ISH)
ISH allows for the visualization of GPR84 mRNA expression within the morphological context of

a tissue, identifying the specific cell types that express the gene.[12]

Tissue Preparation:

Fix fresh tissue immediately in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) overnight at

4°C.

Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a

cryostat and mount on coated slides (e.g., SuperFrost Plus).[19]

Probe Synthesis:

Linearize a plasmid containing the GPR84 cDNA template with appropriate restriction

enzymes.[19]

Synthesize a labeled antisense RNA probe using in vitro transcription with labeled UTPs

(e.g., DIG-UTP or FITC-UTP).[20] A sense probe should also be synthesized as a negative

control.

Hybridization:

Post-fix the sections on the slides and acetylate to reduce background.

Pre-hybridize the sections in a hybridization buffer for 1-2 hours at 65°C.

Denature the probe (e.g., 80°C for 5 min) and add it to the hybridization buffer.

Apply the probe solution to the tissue sections, cover with a coverslip, and incubate in a

humidified chamber overnight at 65°C.[19]

Post-Hybridization Washes and Detection:

Perform stringent washes in SSC buffer at 65°C to remove the unbound probe.
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Block the sections (e.g., in a solution containing blocking reagent and sheep serum).[19]

Incubate with an alkaline phosphatase (AP) or peroxidase (POD) conjugated anti-DIG (or

anti-FITC) antibody.[19][21]

Wash to remove the excess antibody.

Visualization:

For chromogenic detection, incubate the sections with a substrate solution like NBT/BCIP,

which produces a blue/purple precipitate.[19]

For fluorescent detection, use a tyramide signal amplification (TSA) system.

Counterstain with a nuclear stain if desired, dehydrate, and mount with a coverslip.

Analyze the results using light or fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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